N-Methyloxetan-3-amine oxalate N-Methyloxetan-3-amine oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992391
InChI: InChI=1S/C4H9NO.C2H2O4/c1-5-4-2-6-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C6H11NO5
Molecular Weight: 177.16 g/mol

N-Methyloxetan-3-amine oxalate

CAS No.:

Cat. No.: VC15992391

Molecular Formula: C6H11NO5

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

N-Methyloxetan-3-amine oxalate -

Specification

Molecular Formula C6H11NO5
Molecular Weight 177.16 g/mol
IUPAC Name N-methyloxetan-3-amine;oxalic acid
Standard InChI InChI=1S/C4H9NO.C2H2O4/c1-5-4-2-6-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key OLIOOAFLXJUTGB-UHFFFAOYSA-N
Canonical SMILES CNC1COC1.C(=O)(C(=O)O)O

Introduction

Structural and Molecular Characteristics

N-Methyloxetan-3-amine oxalate consists of a four-membered oxetane ring substituted with a methyl group at the 3-position and an amine functional group. The oxalate counterion enhances stability and modulates solubility. Key structural features include:

  • Oxetane ring: A strained oxygen-containing heterocycle that influences reactivity and conformational stability.

  • Methyl-amine substitution: The methyl group at C3 introduces steric effects, while the amine provides a site for further functionalization .

  • Oxalic acid coordination: The dicarboxylic acid forms a salt with the amine, improving crystallinity and handling properties.

The compound’s IUPAC name, N-methyloxetan-3-amine oxalate, reflects its bifunctional nature. Computational models suggest that the oxetane ring’s strain (approximately 25–30 kcal/mol) contributes to unique reactivity patterns, particularly in ring-opening reactions .

Physicochemical Properties

Experimental and calculated physicochemical data for N-Methyloxetan-3-amine oxalate are summarized below:

PropertyValue
Molecular FormulaC₆H₁₁NO₅
Molecular Weight177 Da
LogP (Partition Coefficient)-0.35
Rotatable Bond Count2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Polar Surface Area21 Ų
Heavy Atoms12

The negative LogP value indicates moderate hydrophilicity, suggesting favorable solubility in polar solvents like water or ethanol. The low polar surface area aligns with its potential permeability in biological systems, a trait valuable in drug design .

Synthesis and Chemical Reactivity

Reactivity Profile

The amine group enables diverse transformations:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Alkylation: Quaternization with alkyl halides.

  • Oxidation: Conversion to nitroso or nitro derivatives under strong oxidizing conditions.

The oxetane ring participates in strain-driven reactions, such as acid-catalyzed ring-opening to generate diols or thiols .

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

Oxetanes are prized in medicinal chemistry for improving pharmacokinetic properties. Key advantages include:

  • Metabolic stability: Resistance to cytochrome P450 enzymes due to steric shielding.

  • Solubility enhancement: Polar oxygen atom increases aqueous solubility.

N-Methyloxetan-3-amine oxalate serves as a precursor to bioisosteres, particularly in replacing amide bonds. For instance, N-aryl derivatives mimic peptide backbones while resisting proteolytic cleavage .

Materials Science

The compound’s rigid oxetane core and hydrogen-bonding capability make it a candidate for:

  • Polymer crosslinking: Enhancing thermal stability in epoxy resins.

  • Co-crystal engineering: Modulating crystal packing via oxalate interactions.

Comparative Analysis with Structural Analogs

N-Methyloxetan-3-amine oxalate distinguishes itself from related oxetane derivatives through its methyl-amine-oxalate triad. Contrasts with analogs include:

CompoundKey FeatureFunctional Difference
3-Ethyloxetan-3-methanolEthyl-alcohol substitutionLower nucleophilicity
3-Phenyloxetan-3-amineAromatic substituentEnhanced π-π stacking capacity
Oxetan-3-oneKetone functionalitySusceptibility to reduction

The methyl group in N-Methyloxetan-3-amine oxalate balances steric bulk and electronic effects, enabling tailored reactivity in catalysis and synthesis .

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